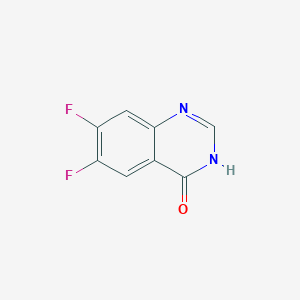

6,7-Difluoroquinazolin-4-ol

CAS No.: 205259-37-6

Cat. No.: VC2901663

Molecular Formula: C8H4F2N2O

Molecular Weight: 182.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 205259-37-6 |

|---|---|

| Molecular Formula | C8H4F2N2O |

| Molecular Weight | 182.13 g/mol |

| IUPAC Name | 6,7-difluoro-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C8H4F2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) |

| Standard InChI Key | WQQZTVZUFJDYFB-UHFFFAOYSA-N |

| SMILES | C1=C2C(=CC(=C1F)F)N=CNC2=O |

| Canonical SMILES | C1=C2C(=CC(=C1F)F)N=CNC2=O |

Introduction

Chemical Identity and Structure

2-Amino-6,7-difluoroquinazolin-4-ol is a heterocyclic organic compound belonging to the quinazoline family. According to PubChem, it is identified by CID 136640763 with a molecular formula of C8H5F2N3O and a molecular weight of 197.14 g/mol . The compound features a quinazoline core structure with specific functional groups:

-

A primary amine group (-NH2) at position 2

-

Fluorine atoms at positions 6 and 7

-

A hydroxyl group at position 4 (which exists predominantly in the keto tautomeric form)

The structure can be represented in standard chemical nomenclature as 2-amino-6,7-difluoro-3H-quinazolin-4-one, highlighting its aromatic heterocyclic nature .

Structural Representation

The compound's structure is characterized by a fused ring system consisting of a benzene ring and a pyrimidine ring, with the following key features:

Chemical Identifiers and Properties

Various chemical identifiers are associated with 2-amino-6,7-difluoroquinazolin-4-ol, facilitating its recognition in chemical databases and literature.

Synonyms and Alternative Names

The compound is recognized by several synonyms in scientific literature and chemical databases:

Synthesis and Production Methods

Biological Activity and Therapeutic Applications

Pharmacological Relevance

2-Amino-6,7-difluoroquinazolin-4-ol and its derivatives appear to have significant potential as bioactive compounds. Patent literature indicates its potential relationship to toll-like receptor (TLR) modulator compounds .

Toll-Like Receptor Modulation

The compound or its derivatives may be involved in modulating TLR-8, a pattern recognition receptor involved in innate immunity . TLR-8 activation on professional antigen presenting cells (pAPCs) and other immune cells is associated with:

-

Induction of IL-12 and proinflammatory cytokines

-

Augmentation of specific T cell responses

-

Activation of natural killer (NK) cells

Antiviral Applications

The compound's potential in treating viral infections, particularly hepatitis B, appears significant. The patent literature suggests that related compounds may be useful "for treating or preventing hepatitis B" . The mechanism likely involves TLR-8 modulation leading to enhancement of antiviral immune responses.

Structure-Activity Relationships

Derivative Compounds

The patent literature mentions at least one derivative of interest:

This compound appears to be synthesized from 2-amino-6,7-difluoroquinazolin-4-ol (46B), suggesting that the parent compound serves as an important intermediate in the synthesis of more complex bioactive molecules.

Research Context and Applications

Pharmaceutical Development

The presence of 2-amino-6,7-difluoroquinazolin-4-ol in patent literature related to toll-like receptor modulators suggests active research interest in this compound class for pharmaceutical development. The patents indicate research toward:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume